(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide
(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide
This guide serves as an authoritative technical reference for (2-Methylcyclopentyl)methanol, a critical aliphatic building block in medicinal chemistry. It is structured to provide actionable data, robust synthesis protocols, and stereochemical insights for drug development professionals.
Executive Summary
(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties that must be controlled during high-precision synthesis.
Chemical Identity & Stereochemistry
The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.
| Attribute | Detail |
| IUPAC Name | (2-Methylcyclopentyl)methanol |
| Common Name | 2-Methylcyclopentanemethanol |
| CAS Number | 73803-82-4 (Generic), 24004-45-7 (Specific Isomer) |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC1CCCC1CO |
| InChI Key | YZDHUYYBHHBWMD-UHFFFAOYSA-N |
Stereochemical Configuration
Control of the cis/trans ratio is critical for biological activity.
-
Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring. Generally thermodynamically more stable.
-
Cis-isomer: The groups share the same face, leading to higher steric congestion.
Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric strain.
Physical & Thermodynamic Properties[4]
The following data represents the consensus of experimental and high-confidence predicted values.
| Property | Value | Condition / Note |
| Physical State | Colorless Liquid | At 25°C, 1 atm |
| Boiling Point | 175°C - 180°C | Predicted at 760 mmHg (Standard C7 alcohol range) |
| Density | 0.915 ± 0.05 g/cm³ | At 20°C |
| Refractive Index ( | 1.4520 | Estimated |
| Flash Point | ~65°C | Closed Cup (Combustible) |
| LogP (Octanol/Water) | 1.81 | Lipophilic, good membrane permeability |
| Solubility | Soluble in EtOH, DCM, THF | Slightly soluble in water (~15 g/L) |
| Vapor Pressure | ~0.8 mmHg | At 25°C |
Spectroscopic Characterization
Accurate identification requires distinguishing between the diastereomers using NMR.
Proton NMR ( H NMR, 400 MHz, CDCl )
-
Hydroxymethyl Group (-CH
OH): The diastereomers show distinct coupling patterns.-
Trans:
3.45 - 3.60 ppm (dd or m). -
Cis:
3.60 - 3.75 ppm (often slightly downfield due to anisotropy).
-
-
Methyl Group (-CH
):-
0.95 - 1.05 ppm (doublet,
Hz).
-
0.95 - 1.05 ppm (doublet,
-
Ring Methine/Methylene: Complex multiplet region
1.10 - 2.00 ppm.
Carbon NMR ( C NMR, 100 MHz, CDCl )
-
C-OH:
65.0 - 68.0 ppm. -
Ring Methines (CH):
35.0 - 45.0 ppm. -
Methyl:
15.0 - 20.0 ppm.
Synthesis & Purification Protocol
Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH
Workflow Diagram
Figure 2: Step-by-step reduction workflow using LiAlH4.
Detailed Protocol (Self-Validating)
1. Setup & Inertion:
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.
-
Flush with Nitrogen (
) for 15 minutes. -
Validation: Ensure the internal temperature probe is calibrated.
2. Reagent Preparation:
-
Charge the flask with LiAlH
(1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate). -
Cool to 0°C using an ice bath.
3. Addition:
-
Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.
-
Add dropwise to the LiAlH
suspension over 30 minutes. -
Observation: Vigorous gas evolution (
) will occur. Maintain temperature <10°C.
4. Reaction:
-
Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.
-
Checkpoint: Monitor by TLC (Stain: KMnO
). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.
5. Fieser Quench (Critical Step):
-
Cool to 0°C.
-
For every x grams of LiAlH
used, add carefully:-
x mL water.
-
x mL 15% NaOH solution.
-
3x mL water.
-
-
Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If the precipitate is gelatinous, the quench was too fast or basicity is incorrect.
6. Isolation:
-
Filter the mixture through a Celite pad. Wash the cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-80°C.
Handling & Stability
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Hazards: Combustible liquid. Causes skin and eye irritation.
-
Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides (forms esters).
References
-
PubChem Compound Summary. (2-Methylcyclopentyl)methanol (CID 12534286). National Center for Biotechnology Information.Link
-
NIST Chemistry WebBook. 2-Methylcyclopentanemethanol Properties. National Institute of Standards and Technology.Link
-
Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1] Synth. Coll. Vol. 10, p. 423.Link
-
Sigma-Aldrich. Safety Data Sheet: Cyclopentanemethanol derivatives. Merck KGaA.Link
